Allyl(diisopropylamino)dimethylsilane: A Technical Guide for Researchers
Allyl(diisopropylamino)dimethylsilane: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and applications of Allyl(diisopropylamino)dimethylsilane, a versatile reagent in modern organic synthesis, particularly in the stereoselective construction of complex molecules relevant to drug discovery.
Core Chemical Properties
Allyl(diisopropylamino)dimethylsilane is a valuable organosilane reagent utilized in a variety of chemical transformations. A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 106948-24-7 | [1] |
| Molecular Formula | C₁₁H₂₅NSi | [2] |
| Molecular Weight | 199.41 g/mol | [2] |
| Boiling Point | 80 °C | [2] |
| Density | 0.815 g/mL at 25 °C | [2] |
| Refractive Index | 1.4470 at 20 °C | [2] |
Synthesis of Allyl(diisopropylamino)dimethylsilane
The synthesis of Allyl(diisopropylamino)dimethylsilane is most commonly achieved through the nucleophilic substitution of a chlorosilane precursor with an allyl Grignard reagent. This method provides a reliable route to the desired product.
General Experimental Protocol: Grignard Reaction
Materials:
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Chloro(diisopropylamino)dimethylsilane
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Magnesium turnings
-
Allyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
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Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. Allyl bromide is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.
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Reaction with Chlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chloro(diisopropylamino)dimethylsilane in anhydrous diethyl ether is added dropwise to the stirred solution of allylmagnesium bromide.
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Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to yield pure Allyl(diisopropylamino)dimethylsilane.
Applications in Organic Synthesis: Stereoselective Allylation of Aldehydes
Experimental Protocol: α-Hydroxyallylation of Benzaldehyde
Materials:
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Allyl(diisopropylamino)dimethylsilane
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Benzaldehyde
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Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
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Anhydrous dichloromethane (DCM)
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Standard glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried flask is charged with a solution of benzaldehyde in anhydrous DCM under an inert atmosphere and cooled to -78 °C.
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Addition of Reagents: The Lewis acid catalyst (e.g., BF₃·OEt₂) is added dropwise to the stirred solution. This is followed by the slow addition of Allyl(diisopropylamino)dimethylsilane.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched at -78 °C with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the resulting crude homoallylic alcohol is purified by flash column chromatography on silica gel.
Safety and Handling
Allyl(diisopropylamino)dimethylsilane is a reactive and moisture-sensitive compound that requires careful handling.
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General Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]
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Inert Atmosphere: Due to its reactivity with water and protic solvents, all manipulations should be carried out under an inert atmosphere of argon or nitrogen.[3][5]
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Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and moisture.[3] Recommended storage temperature is 2-8 °C.[2][5]
-
Fire Hazards: The compound is a combustible liquid.[3] Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam).[3]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of the reagent to its application in the allylation of an aldehyde.
References
- 1. Allyl(diisopropylamino)dimethylsilane | C11H25NSi | CID 4396161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALLYL(DIISOPROPYLAMINO)DIMETHYLSILANE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. gelest.com [gelest.com]
- 4. echemi.com [echemi.com]
- 5. ALLYL(DIISOPROPYLAMINO)DIMETHYLSILANE | 106948-24-7 [m.chemicalbook.com]
